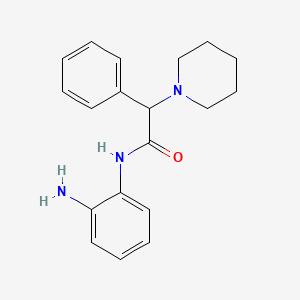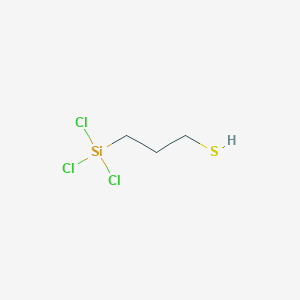
3-Mercaptopropyltrichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mercaptopropyltrichlorosilane is an organosilicon compound with the chemical formula HS(CH₂)₃SiCl₃. It is a clear, colorless to light yellow liquid with a slightly unpleasant odor. This compound is known for its bifunctional nature, possessing both a reactive mercapto group and a hydrolyzable trichlorosilyl group. It is widely used in various applications, including surface modification, coupling agents, and as a precursor for the synthesis of other organosilicon compounds .
Métodos De Preparación
3-Mercaptopropyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyltrichlorosilane with sodium hydrosulfide in the presence of a phase transfer catalyst. The reaction is typically carried out in water as a solvent, with heating and stirring to obtain the crude product. The crude product is then dried, filtered, and distilled to yield the final product .
Industrial production methods often involve similar reaction conditions but are optimized for large-scale production. These methods focus on maximizing yield, reducing production costs, and ensuring safety and environmental compliance .
Análisis De Reacciones Químicas
3-Mercaptopropyltrichlorosilane undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like methanol and ammonia. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Mercaptopropyltrichlorosilane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Mercaptopropyltrichlorosilane involves its bifunctional nature. The mercapto group can form strong covalent bonds with metal surfaces, enhancing corrosion resistance and adhesion. The trichlorosilyl group can hydrolyze and condense to form siloxane bonds, creating a stable and durable network on various substrates .
Comparación Con Compuestos Similares
3-Mercaptopropyltrichlorosilane can be compared with other similar compounds, such as:
3-Mercaptopropyltriethoxysilane: This compound has ethoxy groups instead of chloro groups, making it less reactive but more stable in certain conditions.
3-Mercaptopropyltrimethoxysilane: Similar to the triethoxysilane derivative, this compound has methoxy groups, offering different reactivity and solubility properties.
The uniqueness of this compound lies in its high reactivity due to the presence of trichlorosilyl groups, making it suitable for applications requiring strong adhesion and rapid hydrolysis .
Propiedades
Número CAS |
88334-67-2 |
|---|---|
Fórmula molecular |
C3H7Cl3SSi |
Peso molecular |
209.6 g/mol |
Nombre IUPAC |
3-trichlorosilylpropane-1-thiol |
InChI |
InChI=1S/C3H7Cl3SSi/c4-8(5,6)3-1-2-7/h7H,1-3H2 |
Clave InChI |
LFISKRQSAQVHQP-UHFFFAOYSA-N |
SMILES canónico |
C(C[Si](Cl)(Cl)Cl)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14112130.png)
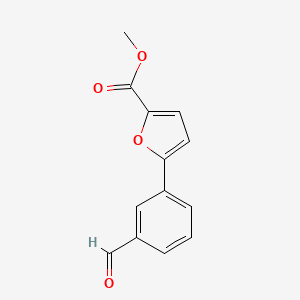

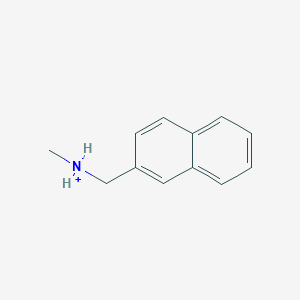
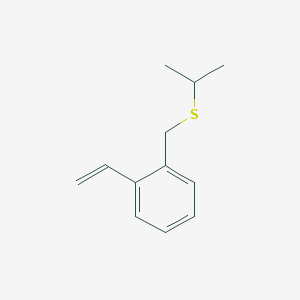
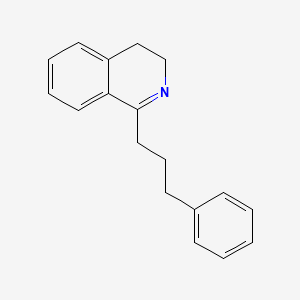
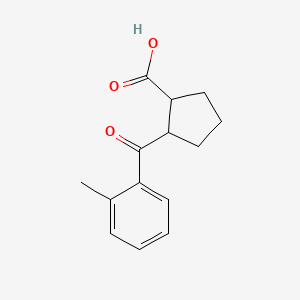
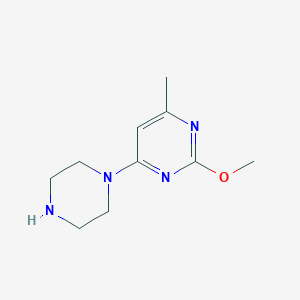
![N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B14112178.png)
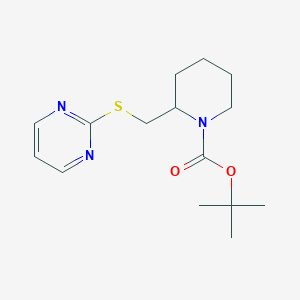
![3-(4'-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112194.png)

